Welcome to the BenchChem Online Store!
molecular formula C17H15BrO4 B3054117 Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester CAS No. 583031-89-4

Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester

Cat. No. B3054117
M. Wt: 363.2
InChI Key: GLHGIYOYXSQHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181280B2

Procedure details

To a 250 mL round-bottomed flask with a teflon stir bar and a reflux condensor were added methyl (3-bromo-5-formyl-4-hydroxyphenyl)acetate (23.3 g, 85.3 mmol, prepared as described in Reference A above), dichloromethane (100 mL), benzyl bromide (15.32 g, 10.64 mL, 89.59 mmol), and N-ethyldiisopropylamine (11.6 g, 15.6 mL, 89.5 mmol). The reaction mixture was heated to reflux for 14 h and then allowed to cool to room temperature. Dichloromethane (100 mL) was added and the organic layer was separated and washed with 200 mL of a 3% solution of NaOH in water. The organic layer was concentrated to give (4-benzyloxy-3-bromo-5-formyl-phenyl) acetic acid methyl ester (30.65 g) as oil.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (3-bromo-5-formyl-4-hydroxyphenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.64 mL
Type
reactant
Reaction Step Three
Quantity
15.6 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:9]=[O:10])[C:7]=1[OH:8].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(N(C(C)C)C(C)C)C>ClCCl>[CH3:15][O:14][C:12](=[O:13])[CH2:11][C:4]1[CH:5]=[C:6]([CH:9]=[O:10])[C:7]([O:8][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl (3-bromo-5-formyl-4-hydroxyphenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1O)C=O)CC(=O)OC
Step Three
Name
Quantity
10.64 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 200 mL of a 3% solution of NaOH in water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C(=C1)C=O)OCC1=CC=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.